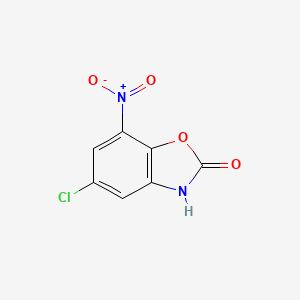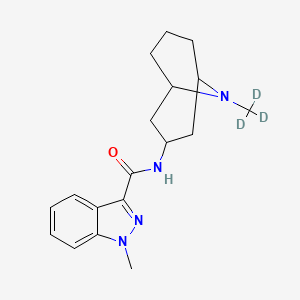
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties for “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide” are not available due to lack of specific research or data .Aplicaciones Científicas De Investigación
Identification of Metabolites : In the study of synthetic cannabinoids, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), the metabolites have been identified using techniques like gas chromatography-mass spectrometry. This research is crucial for understanding the metabolism and potential effects of these compounds (Kavanagh et al., 2012).
Chemical Synthesis and Modification : Research has focused on the synthesis and modification of benzamide compounds, which includes the study of 4-substituted N,N-dimethylbenzamides. This is significant for the development of new chemicals and drugs (Sainsbury, 1975).
Molecular Structure Analysis : The molecular structure and intermolecular interactions of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, have been analyzed using X-ray diffraction and DFT calculations. This helps in understanding the properties and potential applications of these molecules (Karabulut et al., 2014).
Antimicrobial Properties : Some derivatives, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, have shown promising antibacterial and antifungal properties. This suggests potential applications in treating microbial diseases (Desai et al., 2013).
Catalytic Applications : Studies have demonstrated the use of related compounds, like N-methoxybenzamide, in [Cp*RhIII]-catalyzed annulation reactions. This has implications for organic synthesis and the development of new pharmaceuticals (Xiong et al., 2018).
Neuroleptic Synthesis : Research has shown the use of Diethylaminosulfur Trifluoride in synthesizing neuroleptic compounds like N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]-5-(3-Fluoropropyl-2-Methoxybenzamide. This highlights the compound's role in creating important pharmaceuticals (Mukherjee, 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)
![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)




![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)


methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)